molecular formula C16H10N2O4 B5556617 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile

3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5556617
M. Wt: 294.26 g/mol
InChI Key: ZMKVENYUFQHGTA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and its derivatives often involves reactions that introduce the benzodioxol and nitrophenyl functionalities into the acrylonitrile framework. For instance, the addition of specific substituents to the acrylonitrile group can afford variously substituted derivatives, highlighting the compound's versatile synthetic adaptability (Vardanyan et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, UV-vis, and NMR techniques have been employed to elucidate the molecular structure of similar compounds. The crystal structure determination of related acrylate derivatives, for example, provides insight into the spatial arrangement and confirms the presence of the distinct functional groups characteristic of these molecules (Dölling et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile typically showcase its reactivity towards various reagents, leading to a wide range of derivatives. The compound's interactions with nucleophiles and electrophiles demonstrate its utility in synthetic chemistry, serving as a precursor for further chemical modifications (Sączewski et al., 2004).

Physical Properties Analysis

The physical properties of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined using standard laboratory techniques and are essential for predicting the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other chemicals, are of significant interest. Studies on related compounds have shown a range of chemical behaviors, from high reactivity in cycloaddition reactions to specific inhibitory activities in biological systems, highlighting the diverse chemical nature of this class of compounds (Abdou et al., 1998).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cytotoxic Activities : A study by Sa̧czewski et al. (2004) focused on synthesizing acrylonitriles with various substituted furan, thiophene, or phenyl rings. They found that these compounds have significant in vitro cytotoxic potency on human cancer cell lines, with some compounds showing greater potency than traditional drugs like cisplatin and etoposide. The research highlights the potential of such compounds in cancer therapy (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

  • Optoelectronic Applications : Anandan et al. (2018) designed and synthesized thiophene dyes for use in optoelectronic devices. These compounds, including variations of acrylonitriles, showed promising nonlinear absorption and optical limiting behavior, which is crucial for protecting human eyes and optical sensors in photonic or optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Chemical Reactions and Properties

  • Chemical Reactivity Studies : Research by Narasimhan et al. (1973) explored the chemical reactivity of compounds like benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines. They discovered new reactions leading to the formation of various novel compounds, suggesting potential applications in organic synthesis and drug development (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

  • Spectroscopic and Crystal Structure Analysis : Hranjec et al. (2012) synthesized and analyzed novel benzimidazoles and benzimidazoquinolines, demonstrating their potential as chemosensors for different cations. Their study provides insights into the use of acrylonitrile derivatives in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Potential in Drug Development and Therapy

  • Antiproliferative and Antitubercular Activity : Carta et al. (2004) synthesized a series of acrylonitriles and tested them for antiproliferative and antitubercular activity. Their findings indicated significant potential in the antimicrobial and antitumor fields, highlighting the importance of these compounds in medicinal chemistry (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).

  • Antibacterial Agents : Another study by Sa̧czewski et al. (2008) on novel heteroaryl-acrylonitriles showed antibacterial and cytotoxic activities, suggesting their potential use as antibacterial agents (Sa̧czewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c17-9-13(12-2-4-14(5-3-12)18(19)20)7-11-1-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKVENYUFQHGTA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.